molecular formula C15H11BrClN5O B6580854 N-(2-bromophenyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1207032-79-8

N-(2-bromophenyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6580854
CAS No.: 1207032-79-8
M. Wt: 392.64 g/mol
InChI Key: YXGORVNMHBRTSA-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule with the molecular formula C₁₅H₁₁BrClN₅O and a molecular weight of 392.64 g/mol . Its structure features a 1,2,3-triazole core substituted at position 4 with a carboxamide group linked to a 2-bromophenyl moiety. Position 5 of the triazole is modified with a (4-chlorophenyl)amino group. This compound has been synthesized and cataloged for screening purposes, with availability noted at 5 mg in screening libraries .

Properties

IUPAC Name

N-(2-bromophenyl)-5-(4-chloroanilino)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClN5O/c16-11-3-1-2-4-12(11)19-15(23)13-14(21-22-20-13)18-10-7-5-9(17)6-8-10/h1-8H,(H,19,23)(H2,18,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGORVNMHBRTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often referred to as the Huisgen cycloaddition.

    Introduction of the bromophenyl and chlorophenyl groups: This step involves the use of appropriate brominated and chlorinated aromatic compounds, which are introduced through nucleophilic substitution reactions.

    Formation of the carboxamide group: This is typically achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-bromophenyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

  • Structure: Features a 4-chlorophenyl group at position 1, a methyl group at position 5, and a 2-aminoethyl carboxamide substituent.
  • Synthesis : Prepared via a five-step route starting from 4-chlorobenzenamine, with optimized conditions (78°C, 8 hours, 1:25 molar ratio of triazole ester to ethylenediamine) yielding 88% .
  • Key Difference: The absence of bromine and the presence of a methyl group and aminoethyl side chain may enhance solubility but reduce steric bulk compared to the target compound.

N-(4-Bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

  • Structure : Contains a 4-bromophenyl carboxamide group and a 3-methylphenyl substituent at position 1.
  • Key Difference : The bromine atom is at the para position on the phenyl ring (vs. ortho in the target compound), which could alter electronic properties and binding interactions in biological targets .

N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Derivatives

  • Structure : Varied N-substituents (e.g., alkyl, aryl) on the carboxamide group, with a fixed 4-methylphenyl group at position 1.
  • Synthesis : Generated via reaction of 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride and subsequent amine coupling .
  • Key Difference : The 4-methylphenyl group may confer greater hydrophobicity, while substituent flexibility allows for tuning of pharmacokinetic properties.

Anticancer Activity

  • 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid Derivatives: Exhibited 68.09–86.18% growth inhibition against NCI-H522 lung cancer cells, attributed to the trifluoromethyl group’s electron-withdrawing effects and triazole scaffold . Comparison: The target compound’s bromine and chlorophenylamino groups may enhance DNA intercalation or kinase inhibition, though direct data are lacking.

Kinase Inhibition

  • Hsp90 Inhibitors with Triazole-Carboxamide Scaffolds: Compounds such as N-[2,6-difluoro-3-(propylsulfonamido)phenyl]-1-(2,4-dihydroxy-5-isopropylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide demonstrated multi-target activity against Hsp90, B-Raf, and PDHK1, with IC₅₀ values in the nanomolar range . Comparison: The pyridinyl substituent in these analogs enhances kinase binding affinity, whereas the target compound’s bromophenyl group may prioritize selectivity for bromodomain-containing proteins.

Biological Activity

N-(2-bromophenyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial effects. This article reviews the available literature concerning its synthesis, biological activity, and potential applications.

Synthesis

The compound can be synthesized through various chemical pathways involving the condensation of 1H-1,2,3-triazole derivatives with appropriate amines and carboxylic acids. The specific synthetic route often influences the biological properties exhibited by the final product.

Antiproliferative Activity

Recent studies have demonstrated that triazole derivatives exhibit substantial antiproliferative effects against various cancer cell lines. For instance, related compounds have shown activity comparable to established chemotherapeutics like doxorubicin. A study indicated that triazole derivatives could induce apoptosis in leukemia cell lines such as K-562 and HL-60, evidenced by morphological changes and DNA fragmentation .

Table 1: Antiproliferative Effects of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
N-(2-bromophenyl)-...K-5625.0Induces apoptosis
N-(4-thiocyanatophenyl)-...MOLT-43.5DNA damage and mitochondrial disruption
DoxorubicinK-5620.5DNA intercalation

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Studies have reported that certain derivatives possess significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundMicroorganismZone of Inhibition (mm)
N-(2-bromophenyl)-...Staphylococcus aureus20
N-(4-thiocyanatophenyl)-...Escherichia coli15
Standard AntibioticPenicillin30

Case Study 1: Anticancer Properties

In a study focusing on the anticancer effects of triazole derivatives, this compound was evaluated for its cytotoxicity against various cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell proliferation at higher concentrations. The compound was found to induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cellular stress.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this triazole derivative against a panel of pathogenic bacteria. The compound exhibited notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

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